molecular formula C17H12Cl2N4O2 B11438899 1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11438899
M. Wt: 375.2 g/mol
InChI Key: ZBCKAZLUKVNXJG-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex heterocyclic compound It features a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with chlorobenzyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole ring.

    Introduction of the chlorobenzyl and chlorophenyl groups: These substituents can be introduced through nucleophilic substitution reactions, where the triazole core is reacted with chlorobenzyl and chlorophenyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated flow reactors to ensure precise control over reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorobenzyl and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Its potential biological activity could be harnessed for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is unique due to its specific combination of substituents and the pyrrolo[3,4-d][1,2,3]triazole core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12Cl2N4O2

Molecular Weight

375.2 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C17H12Cl2N4O2/c18-11-5-7-12(8-6-11)23-16(24)14-15(17(23)25)22(21-20-14)9-10-3-1-2-4-13(10)19/h1-8,14-15H,9H2

InChI Key

ZBCKAZLUKVNXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)Cl

Origin of Product

United States

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